molecular formula C15H21NO4S2 B2826986 N-[(4-methoxythian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2034453-35-3

N-[(4-methoxythian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2826986
CAS No.: 2034453-35-3
M. Wt: 343.46
InChI Key: YYMDBTOGRJNWSL-UHFFFAOYSA-N
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Description

N-[(4-methoxythian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 2034453-35-3) is a chemical compound with the molecular formula C15H21NO4S2 and a molecular weight of 343.46 g/mol . This research chemical belongs to a class of N-(benzofuran-5-yl)aromaticsulfonamide derivatives, which have been identified in scientific literature as a novel class of HIF-1 inhibitors . Related compounds in this class have demonstrated anti-angiogenic potential by specifically downregulating the expression of HIF-1α under hypoxic conditions, inhibiting HIF-1 transcriptional activity, and suppressing the secretion of VEGF in cell-based assays . The structure features a 2,3-dihydro-1-benzofuran-5-sulfonamide group linked to a 4-methoxythiane moiety, providing a unique scaffold for pharmaceutical and biological research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S2/c1-19-15(5-8-21-9-6-15)11-16-22(17,18)13-2-3-14-12(10-13)4-7-20-14/h2-3,10,16H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMDBTOGRJNWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxythian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Methoxytetrahydrothiopyran Ring: This step involves the reaction of a suitable thiopyran precursor with methanol under acidic conditions to introduce the methoxy group.

    Attachment of the Dihydrobenzofuran Moiety: The dihydrobenzofuran ring can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an alkene.

    Introduction of the Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxythian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[(4-methoxythian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is largely dependent on its interaction with molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxytetrahydrothiopyran ring and dihydrobenzofuran moiety may also contribute to the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
N-[(4-Methoxythian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide (Target) Not explicitly provided ~350 (estimated) 4-Methoxythian-4-ylmethyl, 2,3-dihydro-1-benzofuran-5-sulfonamide Sulfur-containing heterocycle, methoxy group; potential hydrogen-bonding sites
BG14509 C19H24N2O3S2 392.5355 Piperidin-4-ylmethyl, thiophen-3-ylmethyl, 2,3-dihydro-1-benzofuran-5-sulfonamide Higher molecular weight; dual heterocyclic substituents
N-(4-Hydroxyphenyl)benzenesulfonamide C12H11NO3S 249.29 4-Hydroxyphenyl, benzenesulfonamide Simpler structure; hydroxyl group for hydrogen bonding
Compound from Complex structure Not provided Bromo-morpholinyl-pyrimidinylsulfanyl, trimethylbenzenesulfonamide Halogenated pyrimidine; multiple bulky substituents

Structural Analysis

  • The methoxy group may influence electronic properties and hydrogen-bonding capacity .
  • BG14509 : Shares the 2,3-dihydro-1-benzofuran-5-sulfonamide core but replaces the 4-methoxythian group with a piperidinyl-thiophene moiety. This substitution increases molecular weight (392.5 vs. ~350) and introduces aromatic thiophene, which could alter receptor binding.
  • N-(4-Hydroxyphenyl)benzenesulfonamide : A simpler sulfonamide with a hydroxyl group, enabling strong intermolecular hydrogen bonds (N–H⋯O and O–H⋯O). This contrasts with the target compound’s methoxy group, which may reduce hydrogen-bond donor capacity.
  • Its bulky substituents may reduce solubility compared to the target compound.

Hydrogen Bonding and Crystallography

The crystal structure of N-(4-hydroxyphenyl)benzenesulfonamide reveals intermolecular N–H⋯O and O–H⋯O bonds, critical for stabilizing its lattice . By analogy, the target compound’s sulfonamide group likely participates in similar interactions, though the methoxy group may introduce weaker C–H⋯O bonds.

Bioactivity Considerations

  • Antimicrobial Activity : Sulfonamides inhibit dihydropteroate synthase in bacteria. The 4-methoxythian group might enhance penetration through bacterial membranes .
  • The target compound’s sulfur heterocycle could modulate selectivity.
  • Plant-Derived Analogs : Studies on plant sulfonamides ( ) highlight insecticidal properties, but relevance to synthetic derivatives like the target compound remains speculative.

Q & A

Q. What are the established synthetic routes for N-[(4-methoxythian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including sulfonylation and functional group modifications. A common approach is:

Sulfonamide Formation : React 2,3-dihydro-1-benzofuran-5-sulfonyl chloride with a 4-methoxythiane derivative under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate intermediates.

Characterization : Confirm purity via HPLC and structural integrity via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of the compound confirmed?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures to determine bond lengths, angles, and spatial arrangement (e.g., as done for related sulfonamides in Acta Crystallographica studies) .
  • Spectroscopy : Use 1H^1H-NMR to verify methoxy (–OCH3_3) and thiane ring protons, and FT-IR to confirm sulfonamide (–SO2_2-N–) stretching vibrations (1150–1350 cm1^{-1}) .
  • Mass Spectrometry : HRMS (ESI-TOF) to validate molecular ion peaks ([M+H]+^+) and isotopic patterns .

Q. What analytical techniques are critical for monitoring reaction progress?

Methodological Answer:

  • TLC/HPLC : Track intermediates using silica TLC plates (UV visualization) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
  • In Situ Monitoring : Employ 19F^{19}F-NMR (if fluorinated analogs are synthesized) or reaction aliquots quenched at timed intervals for LC-MS analysis .

Advanced Research Questions

Q. How does the compound’s stereoelectronic profile influence its bioactivity?

Methodological Answer:

  • Computational Studies : Perform density functional theory (DFT) calculations to map electron density distributions, particularly around the sulfonamide and methoxythiane groups, to predict reactivity with biological targets .
  • SAR Analysis : Compare analogs with varying substituents (e.g., ethoxy vs. methoxy) to assess how electronic effects modulate antimicrobial or anticancer activity .

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

  • Orthogonal Assays : Validate results using multiple assays (e.g., microdilution for antimicrobial activity, MTT assays for cytotoxicity) to rule out false positives .
  • Purity Verification : Ensure >95% purity (via HPLC) to exclude confounding effects from impurities .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to purported biological targets .

Q. What strategies optimize the compound’s pharmacokinetic properties?

Methodological Answer:

  • LogP Adjustments : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce lipophilicity and enhance solubility. Calculate partition coefficients using software like MarvinSketch .
  • Metabolic Stability : Perform liver microsome assays to identify metabolic hotspots (e.g., demethylation of the methoxy group) and stabilize via fluorination or deuteriation .

Q. How can computational modeling predict biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) for potential targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) .
  • QSAR Modeling : Train models on datasets of sulfonamide bioactivities to correlate structural descriptors (e.g., topological polar surface area) with efficacy .

Data Contradiction Analysis

Q. Why do bioactivity results vary between in vitro and cellular models?

Methodological Answer:

  • Membrane Permeability : Measure cellular uptake via LC-MS/MS to assess whether poor permeability limits intracellular concentration .
  • Efflux Pump Interactions : Test in ABC transporter-overexpressing cell lines (e.g., MDCK-MDR1) to evaluate efflux effects .

Q. How to address discrepancies in reported crystal structure data?

Methodological Answer:

  • Re-refinement : Re-analyze raw diffraction data (e.g., CIF files from Acta Crystallographica) using updated software (e.g., SHELXL) to resolve ambiguities in thermal parameters or occupancy .
  • Polymorph Screening : Recrystallize under varied conditions (solvent, temperature) to identify dominant polymorphs .

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